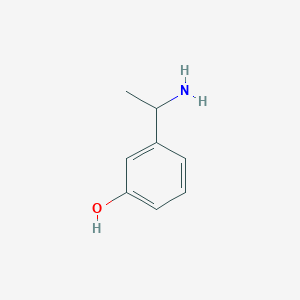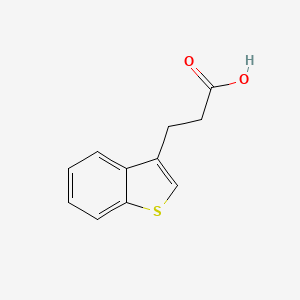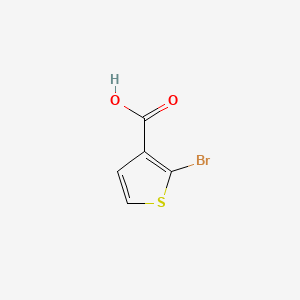
3-(1-氨基乙基)苯酚
描述
Asymmetric Syntheses of 2-(1-Aminoethyl)phenols
The study explores various synthetic routes to produce enantiomerically enriched 2-(1-aminoethyl)phenols, which are structurally similar to 3-(1-aminoethyl)phenol. Three distinct methods were investigated: diastereoselective nucleophile addition to chiral imines, enantioselective reduction of a ketone followed by nucleophilic substitution, and diastereoselective imine reduction. The third method proved to be the most efficient for the parent compound, achieving an enantiomer excess of over 96% and an overall yield of 71%. The study highlights the influence of substrate substitution patterns on the efficiency of each synthetic route .
Formation of 3-Aminophenols from Cyclohexane-1,3-diones
This research outlines a process for synthesizing meta-aminophenols, which are closely related to 3-(1-aminoethyl)phenol. The synthesis involves the use of DBU on 3-amino-2-chlorocyclohex-2-en-1-ones at room temperature. The precursor chloro compounds are obtained by treating 3-aminocyclohex-2-en-1-ones with a halogenating agent. The study emphasizes the necessity for the amino group to have two substituents, which can be aryl or alkyl groups. The starting materials for the synthesis are derived from cyclohex-2-en-1-one and primary or secondary amines .
1,3-Amino alcohols and their phenol analogs in heterocyclization reactions
The paper reviews the synthesis of 1,3-amino alcohols and their phenol analogs, which are key intermediates in producing various biologically significant heterocycles. The review covers the transformation of these compounds into diverse heterocyclic structures, such as azetidines, pyrrolidines, and indoles, among others. The methods presented offer insights into the synthetic utility of 1,3-amino alcohols and related compounds, demonstrating their potential for rapid conversion into a wide range of heterocycles with biological relevance. This review provides a comprehensive overview of the recent literature on the subject, covering publications from 2007 to early 2019 .
科学研究应用
化学合成和分子性质
- 对映体富集的 2-(1-氨基乙基)苯酚的合成:探索了合成对映体过量高的 2-(1-氨基乙基)苯酚的不同方法,证明了其在立体化学研究和有机合成中的重要性 (Kündig 等人,2004)。
- 薄酚胺功能电聚物的形成和表征:对 3-氨基苯酚的研究突出了其在钢基底物上形成薄聚合物结构的能力,表明在材料科学和表面处理中具有潜在应用 (哈伦等人,2005)。
生物和医学研究
- 4-氨基苯酚衍生物的抗菌和抗糖尿病特性:4-氨基苯酚衍生物显示出显着的抗菌和抗糖尿病活性,表明在药物开发中具有潜力 (拉菲克等人,2022)。
- α-氨基酸的催化 N-修饰:苯酚及其衍生物,包括与 3-(1-氨基乙基)苯酚相关的衍生物,已用于 α-氨基酸的 N-修饰,证明了在生物化学中的实用性 (多明格斯-韦尔塔等人,2018)。
材料科学和环境应用
- 用于苯酚检测的石墨烯基磁性金属有机骨架:一项涉及石墨烯和金属有机骨架的研究表明,检测和降解苯酚的潜力,这与环境监测和污染控制有关 (王等人,2019)。
先进的化学和催化过程
- 用于转化 CO2 的双核金属有机催化剂:涉及 NH2 官能化配体的研究,与 3-(1-氨基乙基)苯酚相关,显示出将 CO2 转化为有机碳酸盐的希望,突出了在绿色化学和 CO2 利用中的应用 (赵等人,2016)。
作用机制
Target of Action
It’s suggested that it may have an impact on the respiratory system .
Biochemical Pathways
It has been mentioned that engineered transaminase polypeptides can convert the substrate, 3’-hydroxyacetophenone to (s)-3-(1-aminoethyl)-phenol . This suggests that 3-(1-Aminoethyl)phenol might be involved in certain enzymatic reactions.
安全和危害
“3-(1-Aminoethyl)phenol” is classified as a skin corrosive and a respiratory system hazard . It has been assigned the signal word “Danger” and is associated with hazard statements H302, H314, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
3-(1-aminoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRNDUQAIZJRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Aminoethyl)phenol | |
CAS RN |
63720-38-7 | |
| Record name | 3-(1-aminoethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the biocatalytic synthesis of (S)-3-(1-Aminoethyl)phenol advantageous?
A1: Traditional chemical synthesis of chiral compounds like (S)-3-(1-Aminoethyl)phenol often involves harsh conditions, multiple steps, and can lead to low enantiomeric excess (meaning a mixture of both desired and undesired mirror-image forms of the molecule is produced). The research highlights the use of modified transaminase enzymes as biocatalysts. [, , ] These enzymes offer a more sustainable and efficient approach, allowing for highly selective synthesis of the desired (S)-enantiomer under mild reaction conditions. [, , ]
Q2: What modifications were made to the transaminase enzymes, and how do they improve the synthesis process?
A2: While the specific modifications are not detailed in the abstracts, the research mentions that the modified transaminases exhibit "improved properties" compared to naturally occurring enzymes. [, , ] This likely refers to enhanced activity, stability, and selectivity towards the conversion of 3'-hydroxyacetophenone to (S)-3-(1-Aminoethyl)phenol. These improvements translate to higher conversion rates and enantiomeric excess, making the process more efficient and cost-effective. [, , ]
Q3: What are the potential applications of (S)-3-(1-Aminoethyl)phenol?
A3: The research states that (S)-3-(1-Aminoethyl)phenol and its derivatives are "useful in the production of pharmaceutically active substances." [, , ] This suggests its potential as a chiral building block in drug development. Chiral molecules often exhibit different biological activities depending on their enantiomeric form. Therefore, access to the pure (S)-enantiomer allows for the development of pharmaceuticals with potentially improved efficacy and reduced side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)









![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)


